2,3,3-Trimethyloctane

描述

Molecular Formula: C₁₁H₂₄

Average Molecular Weight: 156.313 g/mol

CAS Registry Number: 62016-30-2

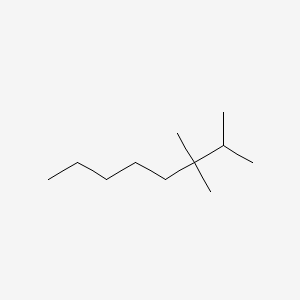

Structural Features: A branched alkane with three methyl groups located at positions 2, 3, and 3 on an octane backbone. This branching reduces symmetry and increases steric hindrance compared to linear alkanes .

属性

CAS 编号 |

62016-30-2 |

|---|---|

分子式 |

C11H24 |

分子量 |

156.31 g/mol |

IUPAC 名称 |

2,3,3-trimethyloctane |

InChI |

InChI=1S/C11H24/c1-6-7-8-9-11(4,5)10(2)3/h10H,6-9H2,1-5H3 |

InChI 键 |

KFYWDCDWVPXXCA-UHFFFAOYSA-N |

规范 SMILES |

CCCCCC(C)(C)C(C)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trimethyloctane typically involves the alkylation of smaller alkanes or alkenes. One common method is the catalytic hydrogenation of alkenes in the presence of a metal catalyst such as palladium or platinum. This process involves the addition of hydrogen atoms to the double bonds of alkenes, resulting in the formation of the desired alkane .

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic cracking of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones using heat and catalysts. The resulting mixture is then separated and purified to obtain the desired compound .

化学反应分析

Types of Reactions: 2,3,3-Trimethyloctane primarily undergoes reactions typical of alkanes, such as combustion, halogenation, and cracking .

Combustion: When burned in the presence of oxygen, this compound produces carbon dioxide, water, and heat.

Halogenation: This compound can react with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.

Cracking: Thermal or catalytic cracking can break down this compound into smaller hydrocarbons.

Common Reagents and Conditions:

Combustion: Requires oxygen and an ignition source.

Halogenation: Requires halogens (chlorine or bromine) and UV light.

Cracking: Requires high temperatures and catalysts such as zeolites.

Major Products Formed:

Combustion: Carbon dioxide and water.

Halogenation: Haloalkanes (e.g., 2-chloro-3,3-trimethyloctane).

Cracking: Smaller alkanes and alkenes.

科学研究应用

2,3,3-Trimethyloctane has several applications in scientific research and industry:

Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.

Biology: Investigated for its role as a metabolite in certain organisms.

Medicine: Studied for its potential effects on biological systems, although specific medical applications are limited.

Industry: Utilized in the production of specialty chemicals and as a component in fuel formulations.

作用机制

As an alkane, 2,3,3-Trimethyloctane primarily interacts with other molecules through van der Waals forces. Its mechanism of action in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds.

相似化合物的比较

Table 1: Structural Comparison of Trimethyloctane Isomers

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Differences |

|---|---|---|---|---|

| 2,3,3-Trimethyloctane | C₁₁H₂₄ | 156.313 | 62016-30-2 | Methyl groups at C2, C3, C3 |

| 2,2,6-Trimethyloctane | C₁₁H₂₄ | 156.313 | 62016-28-8 | Methyl groups at C2, C2, C6 |

| 3,4,5-Trimethyloctane | C₁₁H₂₄ | 156.308 | 62016-44-8 | Methyl groups at C3, C4, C5 |

| 2,3,4-Trimethyloctane | C₁₁H₂₄ | 156.313 | 62016-31-3 | Methyl groups at C2, C3, C4 |

| 2,3,6-Trimethyloctane | C₁₁H₂₄ | 156.313 | Not provided | Methyl groups at C2, C3, C6 |

Key Observations :

- Boiling Points : Branching reduces boiling points compared to linear alkanes. For example, 2,2,5-trimethyloctane (a structural analog) has a boiling point of 169.3°C, lower than n-octane (125.6°C) due to decreased surface area .

- Chromatographic Retention : this compound elutes earlier (Rt = 6.886 min) than 2,2,3,5-tetramethylheptane (Rt = 6.559 min) in DCM extracts, reflecting differences in polarity and branching .

Critical Findings :

- Asthma Biomarkers : 2,3,6-Trimethyloctane is associated with lipid peroxidation in airway inflammation, distinguishing asthmatic patients from controls .

- Anti-Inflammatory Specificity : this compound's activity is unique among isomers, likely due to optimal steric configuration for membrane interaction .

Physicochemical Data

Table 3: Thermodynamic and Spectral Properties

| Property | This compound | 3,4,5-Trimethyloctane | 2,2,6-Trimethyloctane |

|---|---|---|---|

| Boiling Point (°C) | ~168–170 (estimated) | ~172–174 | 169.3 |

| Density (g/cm³) | 0.75–0.78 | 0.76–0.79 | 0.74–0.76 |

| GC-MS Fragmentation | Base peak at m/z 57 | Base peak at m/z 43 | Base peak at m/z 57 |

Sources :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。